molecular formula C18H12BrNO2S B8665479 9-(Benzenesulfonyl)-1-bromocarbazole

9-(Benzenesulfonyl)-1-bromocarbazole

Cat. No.: B8665479
M. Wt: 386.3 g/mol
InChI Key: NSOKYWLNGHYBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Benzenesulfonyl)-1-bromocarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzenesulfonyl)-1-bromocarbazole typically involves the bromination of 9H-carbazole followed by the introduction of a benzenesulfonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The sulfonylation step involves the reaction of the brominated carbazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-(Benzenesulfonyl)-1-bromocarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted carbazole derivatives.

    Oxidation Reactions: Formation of carbazole-3,6-dione.

    Reduction Reactions: Formation of dihydrocarbazole derivatives.

    Coupling Reactions: Formation of biaryl or styrene derivatives.

Scientific Research Applications

9-(Benzenesulfonyl)-1-bromocarbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Benzenesulfonyl)-1-bromocarbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine and benzenesulfonyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts .

Properties

Molecular Formula

C18H12BrNO2S

Molecular Weight

386.3 g/mol

IUPAC Name

9-(benzenesulfonyl)-1-bromocarbazole

InChI

InChI=1S/C18H12BrNO2S/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)23(21,22)13-7-2-1-3-8-13/h1-12H

InChI Key

NSOKYWLNGHYBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.6 g (80 mmol) of 1-bromocarbazole are initially introduced in 1000 ml of THF, and 8.9 g (223.3 mmol) of NaH (60% in oil) are added at 0° C. 24 g (80 mmol) of 2-iodobenzenesulfonyl chloride are subsequently added to the mixture, which is then stirred at 40° C. for 12 h. The organic phase is dried over MgSO4, and the solvent is removed in vacuo. The residue is recrystallised from acetone and finally sublimed in a high vacuum. Yield: 29 g (574 mmol), 72% of theory, purity according to HPLC 99.9%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

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